![molecular formula C31H64 B14443278 10-Methyl-triacontane CAS No. 73189-32-9](/img/structure/B14443278.png)
10-Methyl-triacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-triacontane is a branched alkane with the molecular formula C31H64. It is a hydrocarbon consisting of a long chain of 30 carbon atoms with a methyl group attached to the 10th carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and non-reactivity under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-triacontane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as triacontane, with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like Fischer-Tropsch synthesis. These methods allow for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 10-Methyl-triacontane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is less reactive towards oxidation and reduction under standard conditions. it can participate in halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule .
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Combustion: In the presence of oxygen, this compound can undergo complete combustion to produce carbon dioxide and water.
Major Products Formed:
Halogenation: Formation of various halogenated derivatives depending on the reaction conditions.
Combustion: Carbon dioxide and water.
Scientific Research Applications
10-Methyl-triacontane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its stability and non-reactivity make it an ideal candidate for studying the properties of long-chain hydrocarbons. Additionally, it can be used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures .
In biology and medicine, this compound is studied for its potential role in cell membrane structure and function. Its hydrophobic nature allows it to interact with lipid bilayers, making it a useful model compound for understanding membrane dynamics .
Mechanism of Action
The mechanism of action of 10-Methyl-triacontane is primarily related to its physical properties rather than specific biochemical interactions. As a hydrophobic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant in studies of cell membrane structure and function .
Comparison with Similar Compounds
- **
Triacontane (C30H62): A straight-chain alkane with 30 carbon atoms.
Properties
CAS No. |
73189-32-9 |
---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
10-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-24-26-28-30-31(3)29-27-25-23-11-9-7-5-2/h31H,4-30H2,1-3H3 |
InChI Key |
GRJLEPJWRAAJJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.